![molecular formula C17H16N4OS B14164665 3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline CAS No. 847185-54-0](/img/structure/B14164665.png)
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline is a complex heterocyclic compound that belongs to the class of imidazoquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-thiophen-2-ylimidazo[4,5-b]quinoxaline with 3-methoxypropylamine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group or the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, organic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazoquinoxalines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-Thiophen-2-ylimidazo[4,5-b]quinoxaline: Lacks the methoxypropyl group but shares the core structure.
3-(3-Methoxypropyl)-2-phenylimidazo[4,5-b]quinoxaline: Similar structure but with a phenyl group instead of a thiophene ring.
2-(2-Methoxyethyl)-3-thiophen-2-ylimidazo[4,5-b]quinoxaline: Similar structure but with a different alkyl group.
Uniqueness
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline is unique due to the presence of both the methoxypropyl group and the thiophene ring, which confer distinct chemical and biological properties. These structural features may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
847185-54-0 |
|---|---|
Molecular Formula |
C17H16N4OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(3-methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C17H16N4OS/c1-22-10-5-9-21-16(14-8-4-11-23-14)20-15-17(21)19-13-7-3-2-6-12(13)18-15/h2-4,6-8,11H,5,9-10H2,1H3 |
InChI Key |
NRDZVCCEUMHWPU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CS4 |
solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


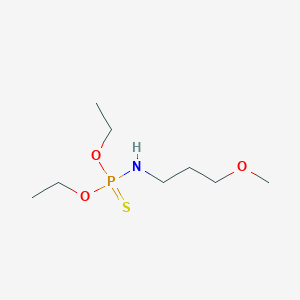

![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
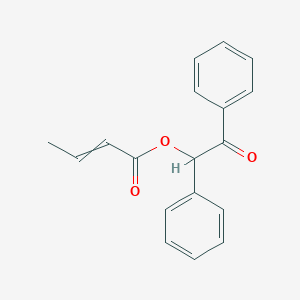
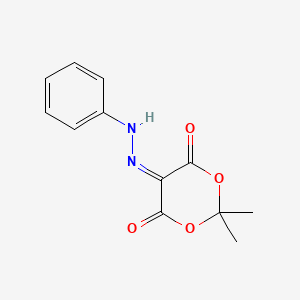


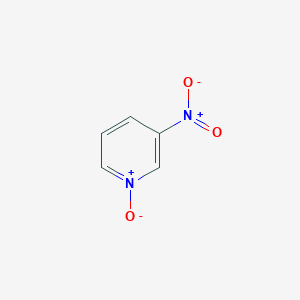
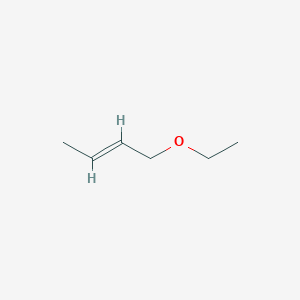
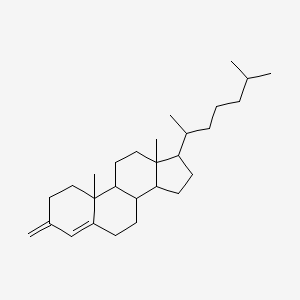
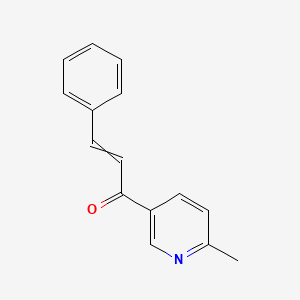
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
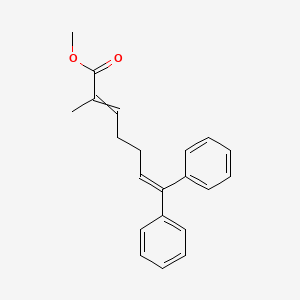
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
